molecular formula C7H5F2NO2 B3094042 2,6-difluoro-N-hydroxybenzamide CAS No. 125309-34-4

2,6-difluoro-N-hydroxybenzamide

Cat. No. B3094042
CAS RN: 125309-34-4
M. Wt: 173.12 g/mol
InChI Key: WCWZJXDUFYFNAT-UHFFFAOYSA-N
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Description

2,6-difluoro-N-hydroxybenzamide is a fluorinated N-hydroxybenzamide. It has a molecular weight of 173.12 g/mol .


Synthesis Analysis

The compound can be synthesized from 2,6-difluorobenzhydroxamic acid . The synthesis involves several steps, including reactions with potassium hydroxide, potassium carbonate, sodium hexamethyldisilazane, and ethyl acetate .


Molecular Structure Analysis

The molecular formula of 2,6-difluoro-N-hydroxybenzamide is C7H5F2NO2 . The compound has a non-planar conformation, with a dihedral angle of -27° between the carboxamide and the aromatic ring .


Chemical Reactions Analysis

The compound has been found to interact with the protein hPPARγ . The interaction is mainly through the hydrophobic force .


Physical And Chemical Properties Analysis

The compound is odorless white or slightly pink crystals . It has a density of 1.4±0.1 g/cm3, a boiling point of 301.2±52.0 °C at 760 mmHg, and a melting point of 175-178° C .

Scientific Research Applications

Antifungal and Antibacterial Activities

“2,6-difluorobenzamide” has been used as a starting material in the synthesis of novel benzoylurea derivatives containing a pyrimidine moiety . These compounds have shown moderate to good in vitro antifungal activities against various fungi such as Botrytis cinerea in cucumber, tobacco, and blueberry, Phomopsis sp., and Rhizoctonia solani . Notably, some of these compounds displayed EC 50 values comparable to that of hymexazol . They also exhibited lower in vitro antibacterial activities against Xanthomonas oryzae pv. oryzicola and Xanthomonas citri subsp. citri .

FtsZ Allosteric Inhibition

The compound “2,6-difluoro-3-methoxybenzamide” (DFMBA), which uses “2,6-difluoro-N-hydroxybenzamide” as a starting material, has been found to be more active as an antibacterial agent against S. aureus than the 3-methoxybenzamide (3-MBA), and they have both been shown to target FtsZ . A conformational analysis and molecular docking study comparing DFMBA with 3-MBA has been undertaken for investigating the known increase of FtsZ inhibition related anti S. aureus activity due to fluorination .

Synthesis of Benzoylurea Derivatives

“2,6-difluorobenzamide” has been used as a starting material in the synthesis of benzoylurea derivatives . The synthetic procedures of the target compounds were prepared by condensation, acylation, and thioetherification reactions with the yields of 37.3–97.5% .

Interaction with Succinate Dehydrogenase (SDH)

The molecular docking simulation demonstrated that compound 4l formed hydrogen bonds with SER-17 and SER-39 of succinate dehydrogenase (SDH), providing a possible explanation for the mechanism of action between the target compounds and SDH .

Importance of the Carboxamide Group

Changing the carboxamide functional group of 3-alkyloxybenzamide and 3-alkyloxy-2,6-difluorobenzamide to a benzohydroxamic acid or benzohydrazide led to inactive compounds, confirming the importance of the carboxamide group .

Hydrophobic Interactions

Molecular docking studies of the favored non-planar conformation of 2,6-difluoro-3-methoxybenzamide highlights the strong hydrophobic interactions between the difluoroaromatic ring and several key residues of the allosteric pocket .

Mechanism of Action

Target of Action

The primary target of 2,6-difluoro-N-hydroxybenzamide is the protein FtsZ . FtsZ is a key player in the bacterial cell division process . It is ubiquitously expressed and has homology to eukaryotic β-tubulin .

Mode of Action

2,6-difluoro-N-hydroxybenzamide interacts with FtsZ through allosteric inhibition . The presence of fluorine atoms in the compound is responsible for its non-planarity, which allows it to more easily adopt the non-planar conformation found in reported co-crystallized complexes with FtsZ . Molecular docking studies highlight the strong hydrophobic interactions between the difluoroaromatic ring of the compound and several key residues of the allosteric pocket . Specifically, the 2-fluoro substituent interacts with residues Val203 and Val297, and the 6-fluoro group interacts with the residue Asn263 . The carboxamide group forms critical hydrogen bonds with the residues Val207, Leu209, and Asn263 .

Biochemical Pathways

The biochemical pathways affected by 2,6-difluoro-N-hydroxybenzamide are primarily related to bacterial cell division. By inhibiting FtsZ, the compound interferes with the bacterial cell division cycle . This leads to cell filamentation and lysis .

Result of Action

The result of the action of 2,6-difluoro-N-hydroxybenzamide is the inhibition of bacterial cell division, leading to cell filamentation and lysis . This makes the compound a potential antibacterial agent, particularly against drug-resistant strains of bacteria such as Staphylococcus aureus .

Safety and Hazards

The compound should be handled with care to avoid dust formation and breathing mist, gas, or vapors . Contact with skin and eye should be avoided, and personal protective equipment should be used .

properties

IUPAC Name

2,6-difluoro-N-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO2/c8-4-2-1-3-5(9)6(4)7(11)10-12/h1-3,12H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWZJXDUFYFNAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-difluoro-N-hydroxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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